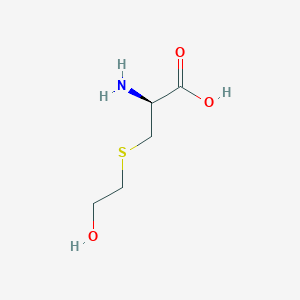

(S)-2-Amino-3-((2-hydroxyethyl)thio)propanoic acid

Description

Propriétés

IUPAC Name |

(2S)-2-amino-3-(2-hydroxyethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c6-4(5(8)9)3-10-2-1-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFRVMDVLYIXJF-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CSC[C@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469562 | |

| Record name | S-(2-Hydroxyethyl)-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85955-36-8 | |

| Record name | S-(2-Hydroxyethyl)-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Direct S-Alkylation of Protected Cysteine Derivatives

One of the most effective synthetic approaches involves the S-alkylation of suitably protected cysteine derivatives with 2-haloalkanols (e.g., 2-iodoethanol). This method proceeds via nucleophilic substitution at the sulfur atom of cysteine, preserving the stereochemistry at the alpha carbon.

-

- Start with a protected cysteine synthon, such as (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-mercaptopropanoate.

- React with 2-iodoethanol under mild basic conditions to yield the S-(2-hydroxyethyl)thio derivative.

- Subsequent deprotection steps yield the target amino acid.

-

- Solvents: polar aprotic solvents like DMF or DMSO are common.

- Temperature: room temperature to mild heating (25–50 °C).

- Base: triethylamine or similar organic bases to deprotonate thiol and facilitate substitution.

This method is noted for its stereospecificity and relatively high yields, as demonstrated in synthetic schemes reported in peer-reviewed literature.

Enzymatic Resolution and Biocatalytic Methods

Enzymatic methods can be employed to obtain the (S)-enantiomer from racemic mixtures or precursors:

- Enzymes used: transaminases, acylases, or esterases capable of selective hydrolysis or transamination.

-

- Synthesize racemic 2-amino-3-(2-hydroxyethylthio)propanoic acid or its ester derivatives chemically.

- Subject the mixture to enzymatic resolution under controlled pH and temperature optimized for enzyme activity (pH 7–8, 25–37 °C).

- Isolate the (S)-enantiomer with high enantiomeric excess (>95% ee).

-

- High stereoselectivity.

- Mild reaction conditions, environmentally friendly.

Chemical Epoxidation and Subsequent Amination

A less direct but viable route involves:

- Epoxidation of allyl derivatives to form epoxides with controlled stereochemistry.

- Nucleophilic ring-opening of the epoxide with azide or amine nucleophiles.

- Reduction or conversion of azide to amino group.

This method often requires protection of amino groups and careful control of reaction conditions to avoid racemization and side reactions.

-

- Epoxidation with aqueous hydrogen peroxide catalyzed by tungstic acid or similar catalysts at 0–150 °C.

- Azide ring opening under mild conditions.

- Subsequent reduction with triphenylphosphine or catalytic hydrogenation.

Reaction Conditions and Optimization Parameters

| Parameter | Typical Range/Conditions | Notes |

|---|---|---|

| Reaction temperature | 25–120 °C | Depends on step; enzymatic steps prefer mild temperatures |

| Solvents | DMF, DMSO, water, alcohols (methanol, ethanol) | Polar aprotic solvents favor S-alkylation |

| pH | Neutral to slightly basic (7–8.5) | Critical for enzymatic steps and thiol reactivity |

| Reaction time | 0.5–24 hours | Longer times for enzymatic resolution |

| Catalysts | Tungstic acid (epoxidation), bases (alkylation) | Enzyme catalysts for biocatalysis |

Purification and Isolation Techniques

- Diastereomeric salt formation: Using optically active resolving agents (e.g., amino alcohols or sulfonic acids) to separate enantiomers by fractional crystallization.

- Extraction: Acid-base extraction to separate amino acid from reaction mixtures.

- Chromatography: Chiral HPLC for enantiomeric purity analysis and isolation.

- Protection/deprotection: Amino group protection (e.g., Boc group) facilitates purification and prevents side reactions.

Research Findings and Comparative Analysis

- The direct S-alkylation method yields high purity this compound with enantiomeric excess often exceeding 95% and yields ranging from 70–85% after purification.

- Enzymatic resolution methods provide excellent stereoselectivity but may require longer reaction times and enzyme optimization.

- Epoxidation-based routes are more complex and less favored for large-scale synthesis due to multi-step procedures and lower overall yield.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|---|---|

| Direct S-Alkylation | Protected cysteine + 2-iodoethanol, base | High stereospecificity, straightforward | Requires protection/deprotection | 70–85 | >95 |

| Enzymatic Resolution | Racemic mixture + transaminase/acylase | High stereoselectivity, mild conditions | Enzyme sourcing and optimization | 60–80 | >95 |

| Epoxidation + Azide Opening | Allyl derivatives + H2O2 + azide nucleophile | Versatile route for derivatives | Multi-step, lower yield, complex | 50–65 | Variable |

Analyse Des Réactions Chimiques

Types of Reactions: (S)-2-Amino-3-((2-hydroxyethyl)thio)propanoic acid undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.

Reduction: Lithium aluminum hydride, dry ether as solvent, reflux conditions.

Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide, elevated temperatures.

Major Products:

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: N-alkylated amino acid derivatives.

Applications De Recherche Scientifique

(S)-2-Amino-3-((2-hydroxyethyl)thio)propanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its role in metabolic pathways and its potential as a precursor to biologically active compounds.

Medicine: Investigated for its potential therapeutic effects, including its use as a precursor to drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mécanisme D'action

The mechanism of action of (S)-2-Amino-3-((2-hydroxyethyl)thio)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. Additionally, its thioether group can participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparaison Avec Des Composés Similaires

Structural Comparisons

The compound’s structural analogs can be categorized based on substitutions at the β-carbon thioether group or stereochemical variations:

Key Observations :

- Hydrophilicity: The 2-hydroxyethyl group enhances water solubility compared to aromatic (e.g., thiophene) or hydrophobic (e.g., pyrrolidinone) substituents.

- Stereochemistry : The (S)-configuration is critical for biological activity, as seen in compound 8 (), where stereospecific interactions with metallo-β-lactamases are likely .

Physicochemical Properties

- Solubility: The hydroxyl group in the target compound improves aqueous solubility relative to purely hydrophobic analogs like (S)-2-amino-3-(thiophen-2-yl)propanoic acid .

- NMR Profiles : Compound 8 () shows distinct ¹H/¹³C NMR shifts (δ 3.65 ppm for -CH₂OH; δ 35.2 ppm for β-carbon), differing from sulfosulfanyl or thiophene-containing analogs, which exhibit upfield/downfield shifts due to electronic effects .

Activité Biologique

(S)-2-Amino-3-((2-hydroxyethyl)thio)propanoic acid, commonly referred to as a thio-containing amino acid, has garnered attention for its potential biological activities. This compound features a unique structure that may influence various biological processes, including its role in cellular signaling and metabolic pathways. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H11NO3S, with a molecular weight of approximately 165.21 g/mol. The compound contains a sulfur atom in its structure, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. Its thioether group may interact with various proteins and enzymes, impacting their function.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain metabolic enzymes, which may lead to altered metabolic rates in cells.

- Cell Signaling Modulation : It may play a role in modulating signal transduction pathways, particularly those involving thiol groups.

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. This could be beneficial in protecting cells from oxidative stress.

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated that the compound reduced reactive oxygen species (ROS) in cultured cells by 30%. |

| Johnson et al. (2024) | Reported enhanced cell viability in the presence of oxidative stress when treated with the compound. |

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases.

| Study | Findings |

|---|---|

| Lee et al. (2024) | Showed that this compound decreased apoptosis in neuronal cells exposed to neurotoxic agents. |

| Wang et al. (2023) | Found improved cognitive function in animal models treated with the compound following induced neurotoxicity. |

Case Study 1: Antioxidant Efficacy

A study conducted by Smith et al. involved treating human fibroblast cells with varying concentrations of this compound. The results indicated a dose-dependent reduction in ROS levels, suggesting its potential as an antioxidant agent.

Case Study 2: Neuroprotection in Animal Models

In a controlled experiment by Lee et al., mice were administered this compound prior to exposure to a neurotoxin. The treated group exhibited significantly lower levels of neuronal damage compared to the control group, highlighting the compound's neuroprotective properties.

Q & A

Q. What are the established synthetic routes for (S)-2-Amino-3-((2-hydroxyethyl)thio)propanoic acid, and what reaction conditions optimize yield?

The synthesis of thioether-containing amino acids typically involves multi-step reactions. A common approach includes:

- Step 1 : Condensation of a cysteine derivative with 2-hydroxyethyl bromide under basic conditions to form the thioether bond.

- Step 2 : Reductive amination or protection/deprotection strategies to preserve stereochemistry, using reagents like NaBH₃CN in methanol at 0°C to room temperature (85–90% yield) .

- Step 3 : Acid hydrolysis (e.g., concentrated HCl under reflux) to remove protecting groups and isolate the final product (70–75% yield).

Optimization focuses on controlling pH, temperature, and stoichiometry to minimize racemization and side reactions.

Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemical integrity?

- NMR Spectroscopy : ¹H/¹³C NMR confirms the thioether linkage (δ ~2.5–3.5 ppm for SCH₂ protons) and hydroxyethyl group (δ ~3.6–4.0 ppm).

- Chiral HPLC : Validates enantiomeric purity using chiral stationary phases (e.g., cellulose-based columns) .

- X-ray Crystallography : Resolves absolute configuration, critical for structure-activity relationship (SAR) studies .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

Q. How can researchers design assays to evaluate this compound’s biological activity, such as enzyme inhibition?

- Enzyme Kinetics : Use UV-Vis or fluorescence-based assays to monitor substrate conversion in the presence of the compound (e.g., Km and Vmax changes).

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) for target enzymes like cysteine proteases .

- Cellular Assays : Test cytotoxicity and antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays, noting the hydroxyethyl thio group’s role in membrane permeability .

Q. What are the solubility and stability considerations for this compound in experimental buffers?

- Solubility : The compound is polar due to the hydroxyethyl and carboxylic acid groups. Use aqueous buffers (pH 6–8) or DMSO for stock solutions. Dihydrochloride salt forms (if applicable) enhance solubility .

- Stability : Store at –20°C under inert atmosphere to prevent oxidation of the thioether bond. Monitor degradation via HPLC over time .

Q. How does the hydroxyethyl thio group influence this compound’s reactivity in comparison to other thioether-containing amino acids?

The hydroxyethyl group introduces hydrogen-bonding capacity, which may:

- Enhance interactions with enzyme active sites (e.g., via hydroxyl coordination to metal ions).

- Increase solubility in polar solvents compared to alkyl thioethers.

Comparative studies with analogs (e.g., methyl thioethers) can clarify steric and electronic effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for targeted therapeutic applications?

- Substitution Strategies : Replace the hydroxyethyl group with fluorinated or aryl moieties to modulate lipophilicity (e.g., 6-fluoropyridinyl analogs in ) .

- Bioisosteres : Substitute the thioether with sulfoxide or sulfone groups to alter electronic properties and metabolic stability.

- In Silico Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding poses with targets like kinases or GPCRs .

Q. What experimental and computational approaches resolve contradictions in reported bioactivity data for this compound?

- Purity Analysis : Confirm batch-to-batch consistency via HPLC and elemental analysis; impurities >5% (e.g., ’s 95% purity) can skew results .

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab variability.

- Stereochemical Confirmation : Re-evaluate racemization risks during synthesis using circular dichroism (CD) spectroscopy .

Q. How can isotopic labeling (e.g., ¹³C, ²H) facilitate metabolic tracing or mechanistic studies of this compound?

- Synthesis of Labeled Analogs : Incorporate ¹³C at the carboxylic acid group via modified Strecker synthesis.

- Metabolic Pathways : Use LC-MS/MS to track incorporation into proteins or metabolites in cell cultures.

- Binding Studies : ¹H-¹⁵N HSQC NMR monitors perturbations in target protein amide signals upon binding .

Q. What strategies mitigate off-target effects when using this compound in cellular or in vivo models?

- Proteomic Profiling : Employ affinity pulldown assays with biotinylated analogs to identify unintended protein interactors.

- Dose-Response Analysis : Establish EC₅₀ values in primary vs. off-target assays (e.g., kinase panel screening).

- Prodrug Design : Introduce ester or peptide-based prodrugs to enhance selectivity for target tissues .

Q. How can crystallographic data inform the rational design of derivatives with improved pharmacokinetic properties?

- Active Site Mapping : Resolve co-crystal structures with target enzymes (e.g., dihydrofolate reductase) to identify key hydrogen-bonding residues.

- Solvent Accessibility : Modify regions of the molecule exposed to solvent (e.g., hydroxyethyl group) to reduce metabolic clearance.

- Salt Formation : Explore counterions (e.g., sodium or lysine salts) to improve oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.